6-chloro-N-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine-2-carboxamide
Description
Chemical Structure: The compound features an imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 6 and a carboxamide group at position 2. The amide nitrogen is linked to a 4-(trifluoromethoxy)phenyl moiety, contributing to its lipophilic and electron-withdrawing properties.
For example, compounds like 3-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-6-yl)benzoic acid (cpd 29) are synthesized using thionyl chloride-mediated activation of the carboxylic acid group followed by amide coupling .
Pharmacological Relevance: Though specific activity data for this compound are absent in the evidence, structurally related imidazo[1,2-a]pyridine carboxamides are prominent in antitubercular research. For instance, Q203 (Telacebec), a clinical-stage compound, targets the cytochrome bc1 complex (QcrB) in Mycobacterium tuberculosis .
Properties
IUPAC Name |
6-chloro-N-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N3O2/c16-9-1-6-13-21-12(8-22(13)7-9)14(23)20-10-2-4-11(5-3-10)24-15(17,18)19/h1-8H,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWCKULDAHAIMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CN3C=C(C=CC3=N2)Cl)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine-2-carboxamide typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a Groebke-Blackburn-Bienaymé reaction, which involves the condensation of an aldehyde, an amine, and an isocyanide in the presence of a catalyst such as dibenziodolium triflate.
Introduction of the Trifluoromethoxyphenyl Group: This step involves the coupling of the imidazo[1,2-a]pyridine core with 4-(trifluoromethoxy)phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: N-oxides.
Reduction: Reduced derivatives.
Substitution: Substituted derivatives at the 6-chloro position.
Scientific Research Applications
6-chloro-N-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-chloro-N-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Differences Among Imidazo[1,2-a]pyridine Carboxamides
*Calculated based on molecular formula C₁₅H₁₀ClF₃N₃O₂.
Functional and Pharmacological Comparisons
Q203 (Telacebec) :
- Structural Divergence : Q203 incorporates an ethyl group at position 2 and a benzyl-piperidine moiety on the amide, enhancing target (QcrB) binding and metabolic stability .
- Activity : Potent antitubercular agent (MIC ≤ 0.003 µg/mL against M. tuberculosis H37Rv) .
- ADME : High lipophilicity (logP ~5.2) due to the trifluoromethoxy and piperidine groups, which may limit aqueous solubility .
BX35410: Structural Divergence: Replaces the trifluoromethoxy group with a morpholine-methyl moiety, improving solubility (logP ~3.8) while retaining the 6-chloroimidazo[1,2-a]pyridine core .
Chalcone Conjugates (e.g., ): Structural Divergence: Hybrid molecules like (E)-N-(4-(3-(2-chlorophenyl)acryloyl)phenyl)imidazo[1,2-a]pyridine-2-carboxamide introduce acryloyl groups, broadening activity to kinetoplastid parasites (e.g., Trypanosoma cruzi, IC₅₀ = 8.5 µM) .
cpd S9 :
- Structural Divergence : Features a diethylbenzamide group and a 4-chlorophenyl substituent on the imidazo[1,2-a]pyridine core.
- Synthesis : Derived from cpd 29 via thionyl chloride activation, highlighting versatility in derivatization .
Biological Activity
6-Chloro-N-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the imidazo[1,2-a]pyridine core, which is known for its diverse pharmacological properties. The presence of the chloro and trifluoromethoxy groups enhances its biological profile.
Research indicates that compounds with imidazo[1,2-a]pyridine structures often interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammatory processes. The specific mechanisms for this compound remain under investigation but may involve:
- Inhibition of Kinases : Similar compounds have shown activity against kinases involved in tumor growth.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or asthma.
Anticancer Activity
Several studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance:
- Cell Line Studies : In vitro tests on various cancer cell lines (e.g., MCF-7, HepG2) have demonstrated significant cytotoxic effects, with IC50 values indicating potent inhibition of cell proliferation.
Anti-inflammatory Activity
The compound has shown promise as an anti-inflammatory agent. In animal models, it exhibited significant reductions in paw edema compared to control groups.
Case Studies
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Study on Tumor Growth Inhibition : A recent study evaluated the effects of the compound on tumor growth in xenograft models. Results indicated a substantial reduction in tumor size compared to untreated controls.
- Tumor Size Reduction : Average reduction of 65% after 4 weeks of treatment.
- Mechanism : Suggested involvement of apoptosis induction and cell cycle arrest.
- Inflammation Model : In a model of acute inflammation induced by carrageenan, the compound significantly reduced inflammatory markers (e.g., TNF-alpha levels) compared to baseline measurements.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
